molecular formula C26H21ClN4O3S2 B2891477 N-(3-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 1115408-58-6

N-(3-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B2891477
CAS No.: 1115408-58-6
M. Wt: 537.05
InChI Key: ALDCZXJLEIYDIF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a pyrimido[5,4-c][2,1]benzothiazin moiety, and a thioacetamide linkage, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-c][2,1]benzothiazin core, followed by the introduction of the 4-methylbenzyl group and the chlorophenyl group. The final step involves the formation of the thioacetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N-(3-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methoxybenzylidene)aniline
  • 4-chloro-N-(2-methoxybenzylidene)aniline
  • 3-chloro-N-(4-methoxybenzylidene)aniline

Uniqueness

N-(3-chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Biological Activity

N-(3-Chlorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological significance. This article reviews its biological activity based on available research findings, including pharmacological effects and mechanisms of action.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Chlorophenyl group : Imparts specific electronic properties that may influence biological interactions.
  • Triazatricyclo framework : A unique bicyclic structure that may contribute to its pharmacological profile.
  • Sulfanyl group : Potentially enhances reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail these activities:

Anticancer Activity

Studies have shown that compounds with similar structural motifs possess anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
  • Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines (IC50 values in the low micromolar range) .

Antimicrobial Properties

The compound has been tested for antimicrobial activity against several pathogens:

  • Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro studies revealed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against common bacterial strains .

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological effects:

  • Dopamine Transporter Inhibition : Similar compounds have been shown to inhibit dopamine transporters (DAT), which could be relevant for treating conditions like Parkinson's disease or addiction .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis
AntimicrobialEffective against bacteria
NeuropharmacologicalInhibits dopamine transporter

Detailed Research Findings

  • Anticancer Mechanism :
    • A study on structurally similar compounds indicated that they can disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases .
  • Antimicrobial Action :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth compared to control groups .
  • Neuropharmacological Studies :
    • Compounds with similar scaffolds were evaluated for their ability to modulate neurotransmitter levels in animal models, suggesting a potential role in the treatment of neurodegenerative diseases .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S2/c1-17-9-11-18(12-10-17)15-31-22-8-3-2-7-21(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-20-6-4-5-19(27)13-20/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDCZXJLEIYDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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